Cas no 2305393-13-7 (N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide)

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
- 2305393-13-7
- EN300-26595735
- Z3405285545
- N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide
-
- インチ: 1S/C14H15NO4/c1-4-14(17)15-10-7-11(16)9-6-13(19-3)12(18-2)5-8(9)10/h4-6,10H,1,7H2,2-3H3,(H,15,17)
- InChIKey: KRLLFIJXBDGHLS-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=C(C(=CC=2C(C1)NC(C=C)=O)OC)OC
計算された属性
- せいみつぶんしりょう: 261.10010796g/mol
- どういたいしつりょう: 261.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 64.6Ų
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595735-0.05g |
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide |
2305393-13-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide 関連文献
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamideに関する追加情報
Introduction to N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide (CAS No. 2305393-13-7)
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide (CAS No. 2305393-13-7) is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of heterocyclic amides, which are widely studied for their therapeutic applications. The presence of functional groups such as methoxy and keto moieties in its structure contributes to its reactivity and makes it a promising candidate for further investigation.
The molecular structure of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is characterized by a fused indene ring system with substituents that enhance its pharmacological profile. Specifically, the 5,6-dimethoxy group and the 3-oxo functionality play crucial roles in modulating the compound's interactions with biological targets. These features make it an intriguing subject for researchers exploring novel drug candidates.
In recent years, there has been a growing interest in indene derivatives due to their demonstrated efficacy in various pharmacological contexts. The indene scaffold is known for its ability to interact with biological receptors and enzymes, making it a valuable building block for medicinal chemistry. N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide, with its specific substitution pattern, is believed to exhibit unique pharmacological properties that could be exploited for therapeutic purposes.
One of the most compelling aspects of this compound is its potential as a precursor for the development of new pharmaceutical agents. The structural features of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide suggest that it may possess inhibitory activity against certain enzymes or receptors involved in disease pathways. For instance, studies have indicated that indene derivatives can modulate inflammatory responses and neural signaling pathways, which are relevant to conditions such as cancer, neurodegenerative disorders, and autoimmune diseases.
The synthesis of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the indene core through cyclization reactions, followed by functional group modifications to introduce the methoxy and keto groups. The final step involves the formation of the amide bond between the indene derivative and propenenitrile or a similar precursor.
Evaluation of the pharmacological activity of N-(5,6-dimethoxy-3-oxyo strong >)-indanyl)propenamid) has been conducted using both in vitro and in vivo models. Preliminary results have shown promising interactions with target proteins, suggesting potential therapeutic benefits. For example, laboratory studies have demonstrated that this compound can inhibit the activity of enzymes associated with cell proliferation and survival pathways. These findings align with current research trends aimed at identifying novel inhibitors for use in oncology and other therapeutic areas.
The chemical stability and solubility profile of N-(5,6-dimethoxy strong >)-indanyl)propenamid) are also critical factors to consider in its development as a pharmaceutical agent. The presence of polar functional groups enhances its solubility in aqueous media, which is advantageous for formulation purposes. Additionally, its stability under various storage conditions ensures that it remains viable for clinical use.
In conclusion, N-(
2305393-13-7 (N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide) 関連製品
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